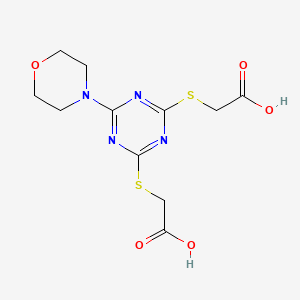
CXCL12 ligand 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a powerful chemokine that directs the migration of mesenchymal stem cells, controls osteogenesis and chondrogenesis, promotes angiogenesis, and modifies the inflammatory environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: CXCL12 ligand 1 can be synthesized through recombinant DNA technology, where the gene encoding the chemokine is inserted into a suitable expression system, such as E. coli or mammalian cells. The protein is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation and purification processes to ensure high yield and purity. The protein is typically produced in bioreactors and then purified using affinity chromatography and other downstream processing techniques.
Analyse Des Réactions Chimiques
Types of Reactions: CXCL12 ligand 1 primarily undergoes post-translational modifications, such as glycosylation and phosphorylation, which are essential for its biological activity.
Common Reagents and Conditions: The glycosylation of this compound involves the use of specific glycosyltransferases and sugar donors in an appropriate buffer system. Phosphorylation reactions typically require kinases and ATP as the phosphate donor.
Major Products Formed: The major products of these reactions are glycosylated and phosphorylated forms of this compound, which are crucial for its function in cell signaling and migration.
Applications De Recherche Scientifique
CXCL12 ligand 1 has a wide range of applications in scientific research, including:
Chemistry: Used in the study of protein-protein interactions and structural biology.
Biology: Investigated for its role in cell migration, stem cell homing, and tissue repair.
Medicine: Explored for its potential in cancer therapy, as it is involved in tumor metastasis and angiogenesis.
Industry: Utilized in the development of therapeutic agents and diagnostic tools.
Mécanisme D'action
CXCL12 ligand 1 exerts its effects by binding to its receptor, CXCR4, which is a G protein-coupled receptor. This binding triggers a signaling cascade that leads to various cellular responses, including cell migration, proliferation, and survival. The CXCL12-CXCR4 axis is involved in many physiological and pathological processes, such as hematopoiesis, immune response, and tumor metastasis.
Comparaison Avec Des Composés Similaires
CXCL11
CXCL10
CCL5 (RANTES)
CXCL8 (IL-8)
Propriétés
Formule moléculaire |
C11H14N4O5S2 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-[[4-(carboxymethylsulfanyl)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C11H14N4O5S2/c16-7(17)5-21-10-12-9(15-1-3-20-4-2-15)13-11(14-10)22-6-8(18)19/h1-6H2,(H,16,17)(H,18,19) |
Clé InChI |
RICMBTNMSDMSHW-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)SCC(=O)O)SCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


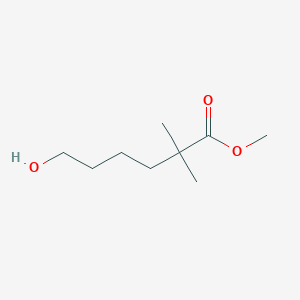
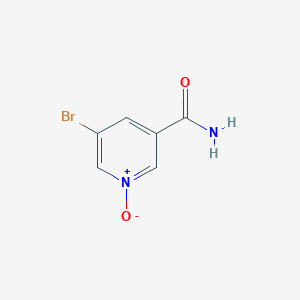
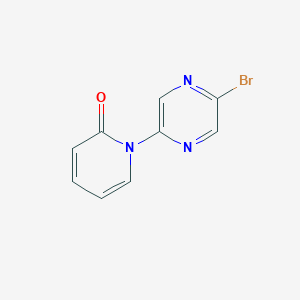
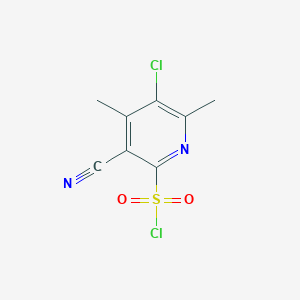
![Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)
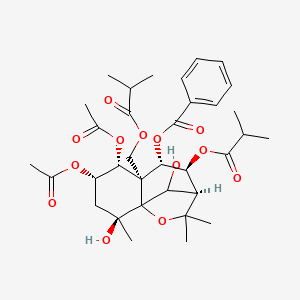
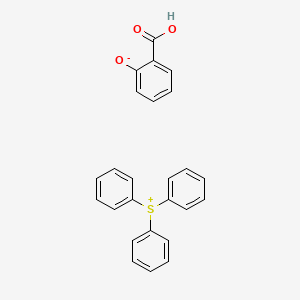
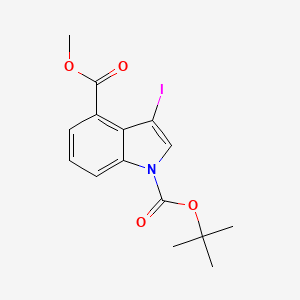
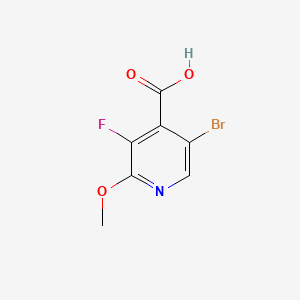
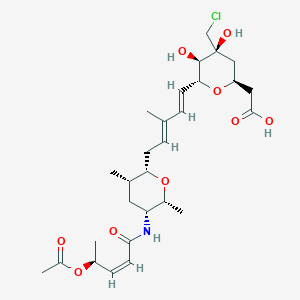
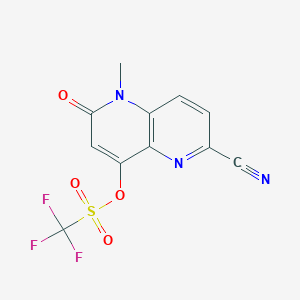
![tert-Butyl (1S,3S,4R)-3-(5-bromo-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15363956.png)
![5-Chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15363959.png)
![1,3-dimethyl-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B15363965.png)
